{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride
CAS No.: 289717-26-6
Cat. No.: VC4604938
Molecular Formula: C15H16Cl2FNO
Molecular Weight: 316.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 289717-26-6 |
|---|---|
| Molecular Formula | C15H16Cl2FNO |
| Molecular Weight | 316.2 |
| IUPAC Name | 1-[2-(4-chlorophenoxy)-5-fluorophenyl]-N-methylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H15ClFNO.ClH/c1-10(18-2)14-9-12(17)5-8-15(14)19-13-6-3-11(16)4-7-13;/h3-10,18H,1-2H3;1H |
| Standard InChI Key | JNJSWZRXMXZDQW-UHFFFAOYSA-N |
| SMILES | CC(C1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl)NC.Cl |
Introduction
{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride is a complex organic compound with the CAS number 289717-26-6. It belongs to the class of substituted amines, which are widely used in various chemical and pharmaceutical applications due to their unique structural features and potential biological activities.
Synthesis and Preparation
The synthesis of {1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride typically involves multi-step organic reactions. These may include the formation of the chlorophenoxy-fluorophenyl intermediate followed by the introduction of the ethyl and methylamine groups. The specific conditions and reagents used can vary depending on the desired yield and purity.
Safety and Handling
Safety data for {1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride is not readily available, but handling it would likely require standard precautions for organic compounds, including protective clothing and ventilation. The hydrochloride form may pose risks associated with acidic substances.
Availability and Discontinuation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume